molecular formula C28H38O7 B1260575 17alpha-hydroxywithanolide D

17alpha-hydroxywithanolide D

Cat. No. B1260575
M. Wt: 486.6 g/mol
InChI Key: JVEUOKCSZLCPOI-IBELMYMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-hydroxywithanolide D is a withanolide that is the 17alpha-hydroxy derivative of withanolide D. Isolated from Tubocapsicum anomalum and Withania somnifera, it exhibits cytotoxic activity. It has a role as an antineoplastic agent. It is a delta-lactone, a 20-hydroxy steroid, a 4-hydroxy steroid, an enone, an ergostanoid, a secondary alcohol, a tertiary alcohol, a withanolide, a 17alpha-hydroxy steroid and an epoxy steroid. It derives from a withanolide D.

Scientific Research Applications

Cytotoxic Properties

17alpha-hydroxywithanolide D, along with other withanolides, has demonstrated significant cytotoxic activity. Research involving the plant Tubocapsicum anomalum found that 17alpha-hydroxywithanolide D, among other compounds, exhibited cytotoxic effects against various cell lines such as Hep G2, Hep 3B, A-549, MDA-MB-231, MCF-7, and MRC-5 (Hsieh et al., 2007).

Selective Cytotoxicity to Cancer Cells

A study on withanolides from aeroponically grown Physalis peruviana identified 17beta-hydroxywithanolides, closely related to 17alpha-hydroxywithanolide D, showing selective cytotoxicity against prostate cancer and renal carcinoma cell lines. This suggests a potential for withanolides, including 17alpha-hydroxywithanolide D, in targeted cancer therapies (Xu et al., 2017).

Enzyme Inhibition

17alpha-hydroxywithanolide D's structural similarity to other compounds that have shown enzyme inhibitory activity, as demonstrated in studies on 17alpha-hydroxylase/17,20-lyase, suggests its potential role in influencing enzymatic pathways related to steroid biosynthesis and metabolism. This opens up possibilities for its application in studying or manipulating these pathways for therapeutic purposes (Owen et al., 2008).

properties

Product Name

17alpha-hydroxywithanolide D

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

InChI

InChI=1S/C28H38O7/c1-14-12-21(34-23(31)15(14)2)26(5,32)27(33)11-9-17-16-13-22-28(35-22)20(30)7-6-19(29)25(28,4)18(16)8-10-24(17,27)3/h6-7,16-18,20-22,30,32-33H,8-13H2,1-5H3/t16-,17-,18-,20-,21+,22+,24-,25-,26-,27+,28+/m0/s1

InChI Key

JVEUOKCSZLCPOI-IBELMYMKSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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